2-[(2-bromophenyl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide
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Overview
Description
2-(2-BROMOBENZOYL)-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoyl group and a dimethylphenyl hydrazinecarbothioamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOBENZOYL)-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Hydrazine Formation: The formation of the hydrazine moiety is accomplished by reacting the bromobenzoyl intermediate with hydrazine hydrate under controlled conditions.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOBENZOYL)-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing the bromine atom
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-BROMOBENZOYL)-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-BROMOBENZOYL)-N-PHENYLHYDRAZINECARBOTHIOAMIDE: Similar structure but lacks the dimethyl groups on the phenyl ring.
2-(2-CHLOROBENZOYL)-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with a chlorine atom instead of bromine.
2-(2-BROMOBENZOYL)-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOXAMIDE: Similar structure but with a carboxamide group instead of a thioamide.
Uniqueness
The uniqueness of 2-(2-BROMOBENZOYL)-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both bromobenzoyl and dimethylphenyl hydrazinecarbothioamide moieties makes it a versatile compound for various applications in synthetic chemistry and scientific research.
Properties
Molecular Formula |
C16H16BrN3OS |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1-[(2-bromobenzoyl)amino]-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C16H16BrN3OS/c1-10-7-8-11(2)14(9-10)18-16(22)20-19-15(21)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,19,21)(H2,18,20,22) |
InChI Key |
OANIQYGHEJYIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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